(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride
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Overview
Description
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phosphonic dichloride group attached to a 3-methyl-1-oxobut-1-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-oxobut-1-en-2-ol with phosphorus trichloride in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and real-time monitoring can help optimize reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or esters.
Reduction: Reduction reactions can convert the dichloride group to other functional groups such as phosphonates.
Substitution: The dichloride group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters or amides.
Scientific Research Applications
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic acid: Similar structure but with a phosphonic acid group instead of dichloride.
(3-Methyl-1-oxobut-1-en-2-yl)phosphonate esters: These compounds have ester groups in place of the dichloride.
Uniqueness
(3-Methyl-1-oxobut-1-en-2-yl)phosphonic dichloride is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in the synthesis of various compounds.
Properties
CAS No. |
88011-20-5 |
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Molecular Formula |
C5H7Cl2O2P |
Molecular Weight |
200.98 g/mol |
InChI |
InChI=1S/C5H7Cl2O2P/c1-4(2)5(3-8)10(6,7)9/h4H,1-2H3 |
InChI Key |
HOTMYMXVQOFZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C=O)P(=O)(Cl)Cl |
Origin of Product |
United States |
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